molecular formula C12H17NO2 B14344912 Benzoic acid, 4-(dimethylamino)-, 1-methylethyl ester CAS No. 95543-55-8

Benzoic acid, 4-(dimethylamino)-, 1-methylethyl ester

Cat. No.: B14344912
CAS No.: 95543-55-8
M. Wt: 207.27 g/mol
InChI Key: IOSRWPYCWDASDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 4-(dimethylamino)-, 1-methylethyl ester is an organic compound with a complex structure It is a derivative of benzoic acid, where the hydrogen atom in the para position is replaced by a dimethylamino group, and the carboxyl group is esterified with isopropyl alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-(dimethylamino)-, 1-methylethyl ester typically involves the esterification of 4-(dimethylamino)benzoic acid with isopropyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then neutralized, and the product is purified by recrystallization or distillation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group, resulting in the formation of 4-(dimethylamino)benzyl alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: 4-(Dimethylamino)benzyl alcohol.

    Substitution: Various substituted benzoic acid esters.

Scientific Research Applications

Benzoic acid, 4-(dimethylamino)-, 1-methylethyl ester has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other benzoic acid derivatives.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 4-(dimethylamino)-, 1-methylethyl ester involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can then interact with biological targets.

Comparison with Similar Compounds

    Benzoic acid, 4-amino-, 1-methylethyl ester: Similar structure but with an amino group instead of a dimethylamino group.

    Benzoic acid, 4-(1-methylethyl)-: Lacks the dimethylamino group, making it less reactive in certain reactions.

    Benzoic acid, 4-(1-methylethyl)-, methyl ester: Similar ester group but with a methyl ester instead of an isopropyl ester.

Uniqueness: Benzoic acid, 4-(dimethylamino)-, 1-methylethyl ester is unique due to the presence of the dimethylamino group, which enhances its reactivity and potential applications in various fields. The combination of the ester and dimethylamino groups provides a versatile platform for further chemical modifications and applications.

Properties

CAS No.

95543-55-8

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

propan-2-yl 4-(dimethylamino)benzoate

InChI

InChI=1S/C12H17NO2/c1-9(2)15-12(14)10-5-7-11(8-6-10)13(3)4/h5-9H,1-4H3

InChI Key

IOSRWPYCWDASDC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.